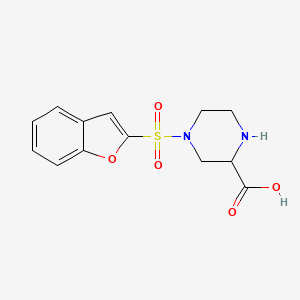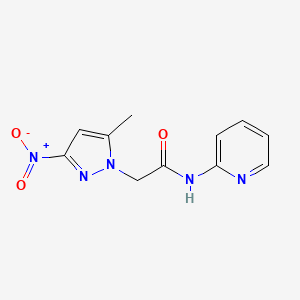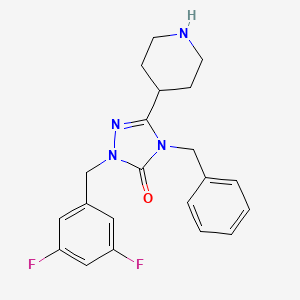![molecular formula C19H16ClNO4S B5314475 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative, which has been widely studied for its potential therapeutic applications in various diseases. The compound has shown promising results in treating diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is complex and involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione binds to PPAR-γ and activates its transcriptional activity, leading to the expression of target genes involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione are diverse and depend on the specific disease or condition being treated. In diabetes, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. In cancer, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione in lab experiments include its well-established mechanism of action, its ability to modulate multiple cellular processes, and its potential therapeutic applications in various diseases. However, the limitations of using 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione in lab experiments include its potential toxicity, its variable efficacy in different disease models, and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
The future directions for research on 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, identification of novel therapeutic targets, and optimization of its therapeutic efficacy and safety. Additionally, future research could focus on developing new 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione derivatives with improved pharmacological properties and exploring their potential applications in other diseases. Finally, more clinical trials are needed to evaluate the safety and efficacy of 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione in humans.
In conclusion, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is a promising compound with potential therapeutic applications in various diseases. Its well-established mechanism of action and diverse biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its therapeutic potential and optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorophenyl acetic acid with 3-(2-hydroxypropyl) thiourea, followed by the addition of benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
The scientific research application of 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is vast and diverse. The compound has been studied extensively for its potential therapeutic applications in various diseases. In diabetes, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose metabolism. In cancer, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cell proliferation and induce apoptosis. In neurodegenerative disorders, 5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c20-14-6-8-16(9-7-14)25-12-15(22)11-21-18(23)17(26-19(21)24)10-13-4-2-1-3-5-13/h1-10,15,22H,11-12H2/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEAIJGAIMHBOX-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)


![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)